
5-(2-Thienyl)Pentanoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienyl)Pentanoic Acid typically involves the reaction of thiophene with a suitable pentanoic acid derivative. One common method is the Friedel-Crafts acylation of thiophene using glutaric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Thienyl)Pentanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 5-(2-Thienyl)Pentanol.
Substitution: 5-(2-Bromothienyl)Pentanoic Acid.
Scientific Research Applications
Medicinal Chemistry
1. Pharmacological Research
5-(2-Thienyl)pentanoic acid has been studied for its role as a hapten in the development of antibodies against arylcyclohexylamines, which are known for their psychoactive properties. The compound was utilized to synthesize haptens that were covalently bound to bovine serum albumin for immunization studies. The resulting antibodies showed significant cross-reactivity with phencyclidine (PCP) and related compounds, indicating its potential use in drug development and immunoassays .
2. Drug Design
The compound's structural features make it a candidate for designing new drugs targeting the PCP receptor. Studies have shown that derivatives of this compound can be modified to enhance binding affinity and selectivity towards specific receptors, offering pathways for developing novel therapeutics for neurological disorders .
Biochemical Applications
1. Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its thienyl group may interact with the active sites of enzymes, leading to inhibition that could be beneficial for studying metabolic disorders or developing enzyme inhibitors as therapeutic agents .
2. Lipid Derivatives
As a fatty acid derivative, this compound has potential applications in lipid chemistry. It can be used to synthesize lipid conjugates that may enhance the solubility and bioavailability of hydrophobic drugs, thus improving their pharmacokinetic profiles when used in drug formulations .
Material Science
1. Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in polymerization reactions, potentially leading to the development of new materials with tailored properties for applications in coatings, adhesives, and other industrial uses .
2. Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles or nanostructures, enhancing their stability and dispersibility in various solvents. This application is crucial for developing nanocarriers for drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)Pentanoic Acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5-(3,4-Dimethoxyphenyl)Pentanoic Acid
- 5-(2-Hydroxy-3-Methoxy-Phenyl)Pentanoic Acid
- 5-(4-Methoxy-Phenyl)Pentanoic Acid
Comparison: 5-(2-Thienyl)Pentanoic Acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl-substituted counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Biological Activity
5-(2-Thienyl)Pentanoic Acid (CAS No. 21010-06-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is characterized by its thienyl group attached to a pentanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 182.24 g/mol. The compound's structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.
Target Interactions
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. It has been shown to inhibit certain enzymes that play a role in metabolic pathways, which can lead to therapeutic effects in various conditions.
Biochemical Pathways
The compound is known to influence several biochemical pathways, including those related to inflammation and cellular metabolism. Its action may involve modulation of signaling pathways that are critical for cell survival and proliferation.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vivo studies have demonstrated its ability to reduce markers of inflammation in animal models, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that the compound possesses antimicrobial properties, effectively inhibiting the growth of certain bacterial strains. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes essential for bacterial survival.
In Vivo Studies
- Anti-inflammatory Activity : A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Effects : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a notable reduction in bacterial counts compared to untreated controls .
- Cell Proliferation : In cancer research, this compound was found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
Table: Summary of Biological Activities
Properties
IUPAC Name |
5-thiophen-2-ylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFTZRHAQGXEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175219 | |
Record name | 5-(2-Thienyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21010-06-0 | |
Record name | 5-(2-Thienyl)valeric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Thienyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.